molecular formula C34H34O3 B8602655 (1-Methyl-3,4-di(4-benzyloxy-phenyl)-cyclohex-3-enyl)-methanol CAS No. 821798-80-5

(1-Methyl-3,4-di(4-benzyloxy-phenyl)-cyclohex-3-enyl)-methanol

Cat. No. B8602655
M. Wt: 490.6 g/mol
InChI Key: YDQPOIRWXROMLH-UHFFFAOYSA-N
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Patent
US07183445B2

Procedure details

To a solution of 1-methyl-3,4-di(4-benzyloxy-phenyl)-cyclohex-3-ene carbaldehyde (200 mg, 0.409 mmol) in MeOH (10.0 mL) at −10° C. was added NaBH4 (100 mg, excess). The reaction mixture was stirred 30 min and then quenched with 51% HCl solution (5 mL), extracted with ethyl acetate (50 mL) and dried over MgSO4. The reaction mixture was then concentrated and purified on SiO2 (50% ethyl acetate/hexane) to yield (1-methyl-3,4-di(4-benzyloxy-phenyl)-cyclohex-3-enyl)-methanol.
Name
1-methyl-3,4-di(4-benzyloxy-phenyl)-cyclohex-3-ene carbaldehyde
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH:36]=[O:37])[CH2:7][CH2:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH2:15][C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)=[CH:10][CH:9]=2)=[C:4]([C:22]2[CH:27]=[CH:26][C:25]([O:28][CH2:29][C:30]3[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=3)=[CH:24][CH:23]=2)[CH2:3]1.[BH4-].[Na+]>CO>[CH3:1][C:2]1([CH2:36][OH:37])[CH2:7][CH2:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH2:15][C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)=[CH:10][CH:9]=2)=[C:4]([C:22]2[CH:23]=[CH:24][C:25]([O:28][CH2:29][C:30]3[CH:31]=[CH:32][CH:33]=[CH:34][CH:35]=3)=[CH:26][CH:27]=2)[CH2:3]1 |f:1.2|

Inputs

Step One
Name
1-methyl-3,4-di(4-benzyloxy-phenyl)-cyclohex-3-ene carbaldehyde
Quantity
200 mg
Type
reactant
Smiles
CC1(CC(=C(CC1)C1=CC=C(C=C1)OCC1=CC=CC=C1)C1=CC=C(C=C1)OCC1=CC=CC=C1)C=O
Name
Quantity
100 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 51% HCl solution (5 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated
CUSTOM
Type
CUSTOM
Details
purified on SiO2 (50% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(CC(=C(CC1)C1=CC=C(C=C1)OCC1=CC=CC=C1)C1=CC=C(C=C1)OCC1=CC=CC=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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